5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine
Description
5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine is a chloro-substituted pyrazinamine derivative featuring a dimethylaminoethyl side chain at the pyrazine ring’s 2-position. This compound is structurally characterized by:
- Pyrazine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
- Chlorine substituent: At position 5, which enhances electrophilicity and influences reactivity in cross-coupling reactions.
Properties
Molecular Formula |
C8H13ClN4 |
|---|---|
Molecular Weight |
200.67 g/mol |
IUPAC Name |
N-(5-chloropyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-13(2)4-3-10-8-6-11-7(9)5-12-8/h5-6H,3-4H2,1-2H3,(H,10,12) |
InChI Key |
WUXAFVLXMWHVQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine typically involves the reaction of pyrazine derivatives with chloroethylamine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding pyrazine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological systems. It can be used as a probe to investigate enzyme activities and receptor binding .
Medicine: It can serve as a lead compound for the design of drugs targeting specific biological pathways .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and intermediates for various chemical processes .
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key pyrazinamine derivatives and their properties:
Key Observations :
- Substituent Position : Chlorine at position 5 (vs. 3 or 6) reduces steric hindrance, facilitating nucleophilic substitution reactions .
- Amino Group Effects: Dimethylaminoethyl groups improve water solubility compared to dipropyl or methyl substituents .
- Fluorine Addition : Fluorinated analogs (e.g., 3,6-difluoro) exhibit greater metabolic stability and membrane permeability .
Comparison of Yields :
- Dimethylaminoethyl-substituted compounds require longer reaction times (48–72 hours) due to steric bulk, whereas methyl-substituted derivatives achieve ~70% yield in 2 hours .
Physicochemical Properties
- Solubility: The dimethylaminoethyl group enhances aqueous solubility (e.g., 6.8 mM for pyridyl-thenyl analog ) compared to dipropyl (0.2 mM estimated) or methyl derivatives.
- Reactivity : Chlorine at position 5 is more reactive in Suzuki-Miyaura couplings than fluorine or methyl groups .
- Thermal Stability: Methyl and fluorine substituents increase melting points (e.g., 295.84°C for Chloropyrilene ) compared to alkylamino analogs.
Biological Activity
5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 188.67 g/mol. The compound features a pyrazine ring substituted with a chloro group and a dimethylaminoethyl side chain, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . Preliminary studies have shown its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interaction with specific cellular targets.
Anticancer Potential
The compound has also demonstrated anticancer activity . In vitro studies reveal that it can inhibit cell proliferation in several cancer cell lines, including those associated with lung, colon, and ovarian cancers. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
The biological effects of this compound are believed to stem from its ability to interact with specific enzymes or receptors. This interaction modulates their activity, influencing various metabolic pathways. Notably, docking studies suggest that the compound may bind to the colchicine binding site on tubulin, which is crucial for its anticancer effects .
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table comparing key properties and activities:
| Compound Name | Molecular Weight (g/mol) | Antimicrobial Activity | Anticancer Activity | IC (μM) |
|---|---|---|---|---|
| This compound | 188.67 | Yes | Yes | 0.08 - 12.07 |
| Similar Compound A | X | Yes | Moderate | Y |
| Similar Compound B | Z | No | High | W |
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth with an IC ranging from 0.08 to 12.07 μM across different assays. The compound was particularly effective against non-small cell lung cancer cells .
- Docking Simulations : Molecular docking studies have provided insights into the binding interactions between this compound and its targets, revealing that it occupies critical sites necessary for enzyme activity modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
